molecular formula C12H15BrO4 B12540106 Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-88-1

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Katalognummer: B12540106
CAS-Nummer: 655234-88-1
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: XICHGMYIAPOLCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, methoxy, and isopropoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile with sodium hydroxide in ethanol. The mixture is refluxed for 12 hours, followed by concentration and extraction with diethyl ether. The organic layer is washed, dried, and concentrated to yield the desired product as colorless crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzeneacetic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and isopropoxy groups makes it particularly interesting for various synthetic and research applications.

Eigenschaften

CAS-Nummer

655234-88-1

Molekularformel

C12H15BrO4

Molekulargewicht

303.15 g/mol

IUPAC-Name

2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C12H15BrO4/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3,(H,14,15)

InChI-Schlüssel

XICHGMYIAPOLCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C(=C1)CC(=O)O)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.